(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound that belongs to the class of butanoic acids. This compound is characterized by the presence of a tert-butoxy group, a trifluoromethyl-substituted phenyl ring, and a chiral center, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multi-step organic reactions. One common approach is the esterification of a suitable precursor, followed by selective reduction and functional group transformations. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
®-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-(Tert-butoxy)-4-oxo-2-(4-methylphenyl)butanoic acid: A similar compound with a methyl group instead of a trifluoromethyl group.
4-(Tert-butoxy)-4-oxo-2-(4-chlorophenyl)butanoic acid: A compound with a chlorine substituent on the phenyl ring.
Uniqueness
(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H17F3O4 |
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Molecular Weight |
318.29 g/mol |
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
YJPTUQCECVZODH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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